3-(prop-2-yn-1-yl)oxane
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Overview
Description
3-(prop-2-yn-1-yl)oxane, also known as tetrahydro-3-(2-propyn-1-yl)-2H-pyran, is an organic compound with the molecular formula C8H12O. It is a member of the oxane family, characterized by a six-membered ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(prop-2-yn-1-yl)oxane typically involves the reaction of a suitable alkyne with an oxane derivative. One common method is the palladium-catalyzed Sonogashira cross-coupling reaction between an aryl halide and an alkyne . This reaction is carried out under mild conditions, often using a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(prop-2-yn-1-yl)oxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the alkyne group into alkanes or alkenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alkanes or alkenes. Substitution reactions result in various substituted oxane derivatives .
Scientific Research Applications
3-(prop-2-yn-1-yl)oxane has several applications in scientific research, including:
Biology: The compound is used in the study of biological pathways and as a precursor for bioactive molecules.
Mechanism of Action
The mechanism of action of 3-(prop-2-yn-1-yl)oxane involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(prop-2-yn-1-yl)oxane: Another member of the oxane family with a similar structure but different substitution pattern.
Pyrazine-substituted prop-2-yn-1-ols: These compounds share the alkyne functional group and are used in similar synthetic applications.
Pyridine-substituted prop-2-yn-1-ols: Similar to pyrazine derivatives, these compounds are also used in the synthesis of heterocyclic compounds.
Uniqueness
Its ability to undergo various chemical reactions and serve as a versatile building block makes it valuable in both research and industrial contexts .
Properties
CAS No. |
2229166-78-1 |
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Molecular Formula |
C8H12O |
Molecular Weight |
124.2 |
Purity |
95 |
Origin of Product |
United States |
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